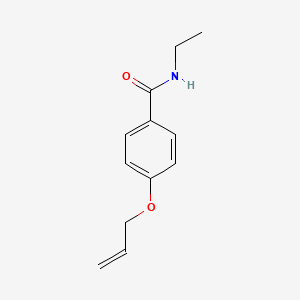![molecular formula C18H28ClNO3 B4398910 1-{2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4398910.png)
1-{2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}ethanone hydrochloride
Descripción general
Descripción
1-{2-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}ethanone hydrochloride is a chemical compound that has been widely used in scientific research for its various applications. This compound is also known as DMPE or DMPE-HCl, and it belongs to the class of organic compounds known as ketones. DMPE is a white crystalline powder that is highly soluble in water and other polar solvents.
Mecanismo De Acción
The mechanism of action of DMPE is not well understood. However, studies have shown that DMPE can modulate the activity of certain enzymes and receptors, which may be responsible for its various biological activities.
Biochemical and physiological effects:
DMPE has been shown to have various biochemical and physiological effects. For example, DMPE has been shown to have anti-inflammatory, antioxidant, and anticancer properties. DMPE has also been shown to modulate the activity of certain enzymes and receptors, which may be responsible for its various biological activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMPE is its high solubility in water and other polar solvents, which makes it easy to handle in the laboratory. DMPE is also relatively stable under normal laboratory conditions. However, DMPE is expensive and may not be readily available in some laboratories.
Direcciones Futuras
There are many potential future directions for research on DMPE. For example, further studies could be conducted to elucidate the mechanism of action of DMPE and to identify its molecular targets. DMPE could also be used as a starting material for the synthesis of novel bioactive compounds with improved pharmacological properties. Finally, DMPE could be tested in preclinical and clinical studies to evaluate its potential as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
DMPE has been widely used in scientific research for its various applications. One of the main applications of DMPE is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various bioactive compounds. DMPE is also used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Propiedades
IUPAC Name |
1-[2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-14-12-19(13-15(2)22-14)10-6-7-11-21-18-9-5-4-8-17(18)16(3)20;/h4-5,8-9,14-15H,6-7,10-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZPTTCBUJZQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=CC=CC=C2C(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4398830.png)
![N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4398837.png)
![2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4398848.png)
![2-[(4-bromophenyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B4398857.png)
![1-{7-[2-(cyclopentyloxy)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B4398864.png)
![4-(allyloxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4398877.png)

![1-methyl-4-[3-(3-propoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B4398885.png)

![4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)phenyl propionate](/img/structure/B4398913.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4398921.png)

![methyl 2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4398931.png)
![N-[4-(2-methyl-1-piperidinyl)phenyl]nicotinamide](/img/structure/B4398939.png)